

# The PI3K/AKT/mTOR Signaling Pathway and the Role of PI3Kδ Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | LAS195319 |           |
| Cat. No.:            | B608472   | Get Quote |

The phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade that regulates essential cellular functions, including proliferation, survival, and metabolism.[5][6] Dysregulation of the PI3K/AKT/mTOR pathway is a common feature in many cancers, making it a key target for therapeutic intervention.[5] The PI3K family is divided into three classes, with Class I being the most implicated in cancer.[6] Class I PI3Ks includes four isoforms:  $\alpha$ ,  $\beta$ ,  $\gamma$ , and  $\delta$ . While PI3K $\alpha$  and PI3K $\beta$  are ubiquitously expressed, the expression of PI3K $\delta$  and PI3K $\gamma$  is primarily restricted to hematopoietic cells.[7] This restricted expression pattern makes PI3K $\delta$  a particularly attractive target for hematologic malignancies, as its inhibition is expected to have a more focused effect on immune cells, including malignant B-cells, with potentially fewer off-target effects.[7][8]

PI3K $\delta$  inhibitors function by blocking the catalytic activity of the p110 $\delta$  subunit of PI3K. This inhibition prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT, and subsequently the mammalian target of rapamycin (mTOR).[7] The ultimate effect is the induction of apoptosis and inhibition of proliferation in cancer cells that are dependent on this pathway for their growth and survival.[9]

Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway and the point of intervention for PI3K $\delta$  inhibitors.





Click to download full resolution via product page

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of PI3K $\delta$  inhibitors.



# Comparative Efficacy of PI3K $\delta$ Inhibitors in Oncology

While direct comparative data for Nemiralisib in oncology is lacking, a comparison of other prominent PI3K $\delta$  inhibitors can be made based on their performance in clinical trials for various hematologic malignancies.



| Inhibitor  | Approved<br>Indication(s)                                                                                                                      | Overall<br>Response<br>Rate (ORR) | Median<br>Progression-<br>Free Survival<br>(PFS)            | Key Toxicities                                                                                    |
|------------|------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------|-------------------------------------------------------------|---------------------------------------------------------------------------------------------------|
| Idelalisib | Relapsed Chronic Lymphocytic Leukemia (CLL), Follicular Lymphoma (FL), Small Lymphocytic Lymphoma (SLL) (some indications later withdrawn)[10] | CLL (with rituximab): 81%         | CLL (with rituximab): 19.4 months[10]                       | Diarrhea/colitis,<br>transaminitis,<br>pneumonitis,<br>rash[9][11]                                |
| Duvelisib  | Relapsed/refract<br>ory CLL/SLL, FL<br>(some<br>indications later<br>withdrawn)[10]                                                            | CLL/SLL: 74%[7]                   | CLL/SLL: 13.3<br>months[7]                                  | Diarrhea,<br>neutropenia,<br>rash,<br>transaminitis[11]                                           |
| Umbralisib | Relapsed/refract ory Marginal Zone Lymphoma (MZL), FL (withdrawn from market)[10]                                                              | MZL: 49%                          | MZL: Not<br>reached                                         | Diarrhea,<br>nausea, fatigue,<br>transaminitis[11]                                                |
| Zandelisib | Under investigation for FL and other B-cell malignancies                                                                                       | FL (with zanubrutinib): 87%[12]   | FL (with zanubrutinib): Not reached (1-year PFS: 72.3%)[12] | Generally well-<br>tolerated, lower<br>incidence of<br>severe class-<br>related<br>toxicities[12] |







Nemiralisib
(LAS195319)

Investigated for

COPD and

APDS (oncology Not applicable data not available)

Not applicable Not applicable cough[2][13]

Note: The efficacy data presented is from different clinical trials and not from head-to-head comparative studies. Some approvals for earlier-generation PI3K $\delta$  inhibitors have been withdrawn due to concerns about toxicity and overall survival benefit.[10][14]

### **Experimental Protocols**

The evaluation of PI3K $\delta$  inhibitors typically involves a series of preclinical and clinical studies to determine their efficacy and safety.

#### **Preclinical Evaluation**

- In vitro kinase assays: To determine the inhibitory activity (IC50) of the compound against the target PI3Kδ isoform and its selectivity against other PI3K isoforms (α, β, γ). For instance, CAL101 (idelalisib) showed an IC50 of 15 nmol/L for PI3Kδ, with high selectivity over other class I isoforms.[15]
- Cell-based assays: Using cancer cell lines, particularly those derived from B-cell malignancies, to assess the effect of the inhibitor on cell proliferation, apoptosis, and downstream signaling pathways (e.g., phosphorylation of AKT).
- Xenograft models: In vivo studies where human cancer cells are implanted into immunocompromised mice to evaluate the anti-tumor activity of the drug.

### **Clinical Trial Design**

A common workflow for the clinical evaluation of a new PI3K $\delta$  inhibitor is as follows:





Click to download full resolution via product page

Caption: A simplified workflow for the clinical development of a PI3K $\delta$  inhibitor.

- Phase I Trials: These are first-in-human studies designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of the new drug, and to determine the maximum tolerated dose (MTD). For example, the phase 1 study of idelalisib enrolled heavily pretreated patients with relapsed refractory B-cell malignancies and observed no formal dose-limiting toxicities, although grade 3 or higher transaminase elevations occurred in 25% of patients.[9]
- Phase II Trials: These studies assess the efficacy of the drug in a specific patient population (e.g., patients with relapsed follicular lymphoma). The primary endpoint is often the overall



response rate (ORR). A phase 2 study of zandelisib in patients with follicular lymphoma who had failed at least two prior therapies showed an ORR of 73%.[12]

Phase III Trials: These are large, randomized controlled trials that compare the new drug to
the current standard of care. The primary endpoint is typically progression-free survival
(PFS) or overall survival (OS). A phase 3 trial of duvelisib in patients with relapsed or
refractory CLL/SLL demonstrated a significant improvement in median PFS compared to
ofatumumab (13.3 months vs. 9.9 months).[7]

#### Conclusion

While **LAS195319** (Nemiralisib) is a PI3K $\delta$  inhibitor, its clinical development has been focused on non-oncological indications, and therefore, a direct comparison of its anti-cancer efficacy with other PI3K $\delta$  inhibitors is not currently possible based on available data. The landscape of PI3K $\delta$  inhibitors in oncology has evolved, with newer agents like zandelisib showing promising efficacy and improved safety profiles compared to first-generation inhibitors such as idelalisib and duvelisib. The challenges with early PI3K $\delta$  inhibitors have highlighted the importance of balancing efficacy with toxicity.[14] Future research and clinical trials will be crucial to further define the role of this class of drugs in cancer therapy and to identify patient populations most likely to benefit from them.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Safety, Tolerability, and Pharmacokinetics of a New Formulation of Nemiralisib Administered via a Dry Powder Inhaler to Healthy Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nemiralisib in Patients with an Acute Exacerbation of COPD: Placebo-Controlled, Dose-Ranging Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nemiralisib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]



- 5. researchgate.net [researchgate.net]
- 6. A Long Way to Go: A Scenario for Clinical Trials of PI3K Inhibitors in Treating Cancer -PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K Inhibitors: Efficacy in Hematologic Malignancies and Management of Treatment-Related Adverse Events [theoncologynurse.com]
- 8. researchgate.net [researchgate.net]
- 9. PI3K Inhibitors: Present and Future PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. Development and safety of PI3K inhibitors in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety and efficacy of zandelisib plus zanubrutinib in previously treated follicular and mantle cell lymphomas PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PI3Kδ inhibitors offer serious promise in solid tumors iOnctura [ionctura.com]
- 15. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The PI3K/AKT/mTOR Signaling Pathway and the Role of PI3Kδ Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608472#comparing-the-efficacy-of-las195319-to-other-pi3k-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com